![molecular formula C19H24N4O5S B2407845 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921566-70-3](/img/structure/B2407845.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties
- Benzimidazole Derivatives as Antioxidants : Benzimidazole derivatives, including compounds structurally similar to the query compound, have been evaluated for their antioxidant properties in base oil. These compounds demonstrated effectiveness in improving the oxidation stability of the oil, as determined by changes in total acid number, viscosity, and infrared spectroscopy (Basta et al., 2017).
Antibacterial Activity
- Benzimidazole Derivatives as Antibacterial Agents : Synthesized derivatives involving benzimidazole structures have shown significant antibacterial activity. These compounds were characterized using IR, NMR, and Mass spectra (Ramalingam et al., 2019).
- Novel Synthesized Compounds for Antimicrobial Activity : Various benzimidazole and benzothiazole derivatives have been synthesized and tested for their in-vitro antimicrobial activity. Some of these compounds exhibited potent antimicrobial effects against bacteria and fungi, as well as notable antioxidant activity (Naraboli & Biradar, 2017).
Anthelmintic Evaluation
- Anthelmintic Activity of Triazole Moiety with Benzimidazole Ring : Compounds with a structure combining triazole and benzimidazole have been evaluated for their anthelmintic activity against Pheretima posthumous, showing promising results compared to standard drugs like Albendazole and Piperazine (Kumar & Sahoo, 2014).
properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-12(2)22-17(25)8-23-14(9-24)7-21-19(23)29-10-18(26)20-6-13-3-4-15-16(5-13)28-11-27-15/h3-5,7,12,24H,6,8-11H2,1-2H3,(H,20,26)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGHFXPEEQTVIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide |
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